molecular formula C22H15Cl2F3N4OS B2808288 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide CAS No. 956193-89-8

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide

Cat. No. B2808288
CAS RN: 956193-89-8
M. Wt: 511.34
InChI Key: NOWZRNYIRBWZPM-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains multiple aromatic rings (which contribute to stability and may influence how it interacts with other molecules), multiple chlorine and fluorine atoms (which are quite electronegative and could influence the compound’s reactivity), and a carboxamide group (which could participate in hydrogen bonding) .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the chlorine atoms could be replaced by other groups in a nucleophilic substitution reaction. The compound could also potentially undergo reactions at the carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the aromatic rings, chlorine and fluorine atoms, and carboxamide group in this compound could influence its polarity, solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Structural Characterization and Synthesis

Research efforts have been made to synthesize and structurally characterize compounds with similar molecular frameworks, highlighting the interest in understanding their chemical and physical properties. For example, Kariuki et al. (2021) synthesized isostructural compounds with detailed single crystal diffraction studies, providing insights into their molecular conformation and planarity, essential for understanding their interactions and reactivity (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).

Pharmacological Exploration

Compounds within this chemical class have been explored for their potential pharmacological applications. For instance, Murineddu et al. (2006) and Srivastava et al. (2007) have synthesized analogs to investigate their affinity for cannabinoid receptors, demonstrating the interest in these compounds for potential therapeutic uses, such as in the treatment of obesity or as antiobesity agents (Murineddu, G. et al., 2006; Srivastava, B. K. et al., 2007).

Antimicrobial and Anticancer Activities

The pursuit of novel antimicrobial and anticancer agents has also involved compounds with similar structures. Ragavan et al. (2010) and Gomha et al. (2014) have reported the synthesis of pyrazole derivatives showing promising antibacterial and antifungal activities, as well as anticancer potentials, suggesting the versatility of these compounds in biomedical research (Ragavan, R., Vijayakumar, V., & Kumari, N., 2010; Gomha, S. M., Salah, T., & Abdelhamid, A., 2014).

Anticonvulsant Activity

Additionally, the exploration of anticonvulsant activities by Beyhan et al. (2017) through the synthesis of pyrazoline derivatives highlights the interest in leveraging the structural features of these compounds for neurological applications (Beyhan, N. et al., 2017).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in initial tests, it could be further developed and optimized, potentially leading to new drugs or other products .

properties

IUPAC Name

1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2F3N4OS/c1-12-2-4-13(5-3-12)9-28-20(32)15-10-29-31(19(15)22(25,26)27)21-30-18(11-33-21)14-6-7-16(23)17(24)8-14/h2-8,10-11H,9H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWZRNYIRBWZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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